molecular formula C11H14ClNO3 B14529576 Ethyl 2-[(2-chloro-6-methylpyridin-3-yl)oxy]propanoate CAS No. 62805-03-2

Ethyl 2-[(2-chloro-6-methylpyridin-3-yl)oxy]propanoate

Cat. No.: B14529576
CAS No.: 62805-03-2
M. Wt: 243.68 g/mol
InChI Key: RDUQXBDKIGVZCG-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chloro-6-methylpyridin-3-yl)oxy]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyridine ring substituted with a chlorine atom and a methyl group, making it a derivative of pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-chloro-6-methylpyridin-3-yl)oxy]propanoate typically involves the esterification of 2-chloro-6-methylpyridine-3-ol with ethyl 2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-chloro-6-methylpyridin-3-yl)oxy]propanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include 2-chloro-6-methylpyridine-3-carboxylic acid.

    Hydrolysis: Products include 2-chloro-6-methylpyridine-3-ol and ethanol.

Scientific Research Applications

Ethyl 2-[(2-chloro-6-methylpyridin-3-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-chloro-6-methylpyridin-3-yl)oxy]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorine atom and the ester group can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavoring and fragrances.

    Ethyl propanoate: Similar in structure but lacks the pyridine ring and chlorine substitution.

Uniqueness

Ethyl 2-[(2-chloro-6-methylpyridin-3-yl)oxy]propanoate is unique due to the presence of the pyridine ring, which imparts specific chemical and biological properties

Properties

CAS No.

62805-03-2

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl 2-(2-chloro-6-methylpyridin-3-yl)oxypropanoate

InChI

InChI=1S/C11H14ClNO3/c1-4-15-11(14)8(3)16-9-6-5-7(2)13-10(9)12/h5-6,8H,4H2,1-3H3

InChI Key

RDUQXBDKIGVZCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(N=C(C=C1)C)Cl

Origin of Product

United States

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